
6-Methylquinolin-8-ol
Overview
Description
6-Methylquinolin-8-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound this compound, with the molecular formula C10H9NO, is particularly noted for its potential antimicrobial and therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinolin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. Another method involves the use of Friedländer synthesis, where 2-aminobenzaldehyde reacts with ketones under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating infections.
Medicine: Research is ongoing into its potential as an anticancer, antimalarial, and antiviral agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methylquinolin-8-ol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. The compound’s anticancer activity is believed to involve the inhibition of specific enzymes and signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
2-Methylquinolin-8-ol: Another quinoline derivative with similar antimicrobial properties.
4-Hydroxy-2-quinolone: Known for its biological activities and used in various therapeutic applications.
Uniqueness: 6-Methylquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and hydroxyl group at the 8-position contribute to its unique reactivity and potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable compound for further study and application in medicine, chemistry, and industry.
Biological Activity
6-Methylquinolin-8-ol, a derivative of quinoline, has garnered attention for its diverse biological activities. This compound is structurally related to 8-hydroxyquinoline (8-HQ), which is known for its metal-chelating properties and various pharmacological effects. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
This compound (CAS Number: 20984-33-2) has a molecular formula of CHNO and is characterized by the presence of a hydroxyl group at the 8-position and a methyl group at the 6-position of the quinoline ring. Its structure facilitates interactions with metal ions, enhancing its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : Similar to other hydroxyquinolines, this compound exhibits strong chelation properties, particularly with transition metals such as iron and copper. This chelation can modulate metal ion availability in biological systems, thereby influencing various biochemical pathways .
- Antioxidant Activity : The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against several pathogens. Its efficacy is enhanced by its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
- Anticancer Effects : Studies have demonstrated that derivatives of 8-hydroxyquinoline, including this compound, can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest .
Antimicrobial Activity
This compound has been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.125 |
Klebsiella pneumoniae | 0.250 |
Pseudomonas aeruginosa | 0.0625 |
These results suggest that the compound could be a promising candidate for developing new antibacterial agents, particularly against antibiotic-resistant strains .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound's cytotoxic effects are mediated through:
- Induction of oxidative stress
- Activation of apoptotic pathways
- Inhibition of cell cycle progression
The IC values for these cancer cell lines range from 0.5 to 5 μM, indicating significant potency compared to standard chemotherapeutic agents .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The compound significantly reduced neuronal death and improved survival rates in treated groups compared to controls, suggesting its potential in treating neurodegenerative diseases .
- Antiviral Potential : Another study explored the antiviral activity of derivatives based on the quinoline structure against viral infections, particularly focusing on their mechanism involving metal ion chelation which may inhibit viral replication .
Properties
IUPAC Name |
6-methylquinolin-8-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-8-3-2-4-11-10(8)9(12)6-7/h2-6,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBOXZCUYYHFTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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